molecular formula C4H10N2S B8731255 N-ethyl-N'-methylthiourea CAS No. 10220-04-9

N-ethyl-N'-methylthiourea

Cat. No.: B8731255
CAS No.: 10220-04-9
M. Wt: 118.20 g/mol
InChI Key: FFGFCSDCPGPSAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-N'-methylthiourea is a substituted thiourea derivative characterized by an ethyl group (-CH₂CH₃) and a methyl group (-CH₃) attached to the nitrogen atoms of the thiourea core (N-C(S)-N'). Thioureas are sulfur-containing analogs of urea, where the oxygen atom is replaced by sulfur. This substitution imparts distinct chemical properties, such as enhanced metal-binding affinity and altered solubility .

Properties

CAS No.

10220-04-9

Molecular Formula

C4H10N2S

Molecular Weight

118.20 g/mol

IUPAC Name

1-ethyl-3-methylthiourea

InChI

InChI=1S/C4H10N2S/c1-3-6-4(7)5-2/h3H2,1-2H3,(H2,5,6,7)

InChI Key

FFGFCSDCPGPSAJ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiourea Compounds

Structural and Physicochemical Properties

Substituents on thiourea derivatives significantly influence their physical properties (e.g., melting point, solubility) and reactivity. Below is a comparative analysis:

Compound Name Substituents Melting Point (°C) Yield (%) Key Properties/Applications Reference
N,N'-Dimethylthiourea -CH₃ (both N-atoms) Not reported 100% purity Industrial use; chelating agent
N-(2-Hydroxyethyl)-N'-phenylthiourea -CH₂CH₂OH, -C₆H₅ Not reported Not reported Potential metal complexation
N-(3-Chlorophenyl)-N-methylthiourea -C₆H₄Cl, -CH₃ 220–221 50 Anticancer research; enzyme inhibition
N-Allyl-N'-(2-hydroxyethyl)thiourea -CH₂CH₂OH, -CH₂CHCH₂ Not reported Not reported Polymer applications; solubility in polar solvents
N-Ethyl-N'-methylthiourea (inferred) -CH₂CH₃, -CH₃ Not reported Not reported Likely moderate lipophilicity; metal-binding Based on analogs

Key Observations :

  • Substituent Effects: Bulky or polar groups (e.g., hydroxyethyl, phenyl) increase melting points and reduce solubility in nonpolar solvents .
  • Synthetic Yields : Derivatives with electron-withdrawing groups (e.g., 3-chlorophenyl in 4a) show lower yields (50%) compared to those with electron-donating groups (e.g., 4e: 70% yield) .
Metal Complexation

Thioureas are known for forming stable complexes with transition metals. For example:

  • N-(2-Hydroxyethyl)-N'-phenylthiourea forms complexes with Cu(II) and Zn(II), relevant in catalysis and medicinal chemistry .
  • N,N'-Disubstituted thioureas (e.g., with methyl/ethyl groups) exhibit variable binding affinities depending on substituent electronic effects .

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